molecular formula C20H18N4OS B7736321 4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B7736321
M. Wt: 362.4 g/mol
InChI Key: XVNYCIQNNMDYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow mechanochemistry. This method allows for the efficient and scalable production of complex organic compounds by minimizing solvent use and optimizing reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-ethoxyaniline can lead to the formation of imino-cyclohexadienone derivatives .

Scientific Research Applications

4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can undergo oxidation reactions catalyzed by peroxidases, leading to the formation of reactive intermediates that interact with biomolecules . These interactions can affect various biochemical pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-ethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-3-25-16-11-9-15(10-12-16)22-19-17(13-21)18(23-20(24-19)26-2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNYCIQNNMDYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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